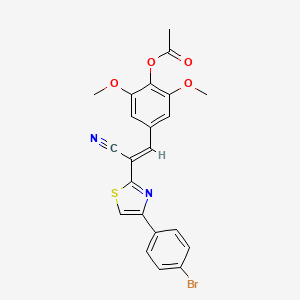

(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate

Description

The compound “(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate” is a synthetic organic molecule featuring a thiazole ring substituted with a 4-bromophenyl group, a cyanovinyl linker, and a dimethoxyphenyl acetate moiety. The (E)-configuration of the cyanovinyl group and the electron-withdrawing bromine atom on the phenyl ring likely influence its electronic properties and binding affinity to biological targets .

Properties

IUPAC Name |

[4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRCPLGVHGXBRT-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl derivative and a suitable thioamide. The cyanovinyl group is introduced via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base. The final step involves esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.

Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The cyanovinyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups:

2.1 Thiazole-Containing Derivatives

Thiazole rings are common in bioactive molecules due to their aromaticity and ability to participate in hydrogen bonding. For example:

- MFR-a cofactor: A thiazole-containing cofactor in Methanothermobacter thermautotrophicus features alternating β/α-linked glutamic acid residues and a formyl group (Fig. 2A, C) . Unlike the target compound, MFR-a lacks a bromophenyl group and cyanovinyl linker, but its thiazole core highlights the role of heterocycles in metabolic cofactors.

- Methylofuran: Proposed to have a thiazole ring with variable α/β-linkages (Fig. 2B) . This compound’s flexibility contrasts with the rigid cyanovinyl group in the target molecule.

2.2 Polyphenolic Esters

The dimethoxyphenyl acetate group resembles polyphenolic esters like catechins (e.g., epigallocatechin gallate, EGCG) found in tea (Fig. 4) . However, catechins lack thiazole rings and cyanovinyl linkers, instead relying on galloyl groups for antioxidant activity. The target compound’s bromophenyl and cyanovinyl groups may enhance stability and specificity compared to catechins.

Key Structural and Functional Differences

Research Findings and Implications

- Synthetic Accessibility: The bromophenyl and cyanovinyl groups in the target compound may complicate synthesis compared to simpler thiazoles like MFR-a, which relies on bacterial biosynthesis .

Biological Activity

The compound (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a complex organic molecule that incorporates both thiazole and phenyl groups, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key functional groups:

- Thiazole Ring : Known for its role in antimicrobial and anticancer activities.

- Bromophenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

- Dimethoxyphenyl Acetate : Enhances solubility and may influence pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole nucleus is believed to interfere with bacterial lipid biosynthesis, leading to bactericidal effects. In vitro studies have shown promising results against various bacterial strains:

These studies utilized methods such as the turbidimetric method to assess the minimum inhibitory concentration (MIC) against standard bacterial strains, demonstrating that derivatives of thiazole possess potent antimicrobial activity comparable to established antibiotics like norfloxacin.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity levels:

The results indicate that certain derivatives exhibit significant cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents such as 5-fluorouracil.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of the compound with specific protein targets involved in cancer progression. These studies reveal:

- Binding Affinity : The compound shows favorable binding energies with proteins associated with cancer cell proliferation.

- Active Site Interactions : Key interactions involve hydrogen bonding and hydrophobic contacts, enhancing the compound's efficacy as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A study reported that compounds derived from thiazole exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial membrane integrity and inhibition of cell wall synthesis .

- Case Study on Anticancer Activity : In a comparative study involving various thiazole derivatives, it was found that certain compounds significantly inhibited the growth of MCF7 cells, suggesting that modifications in the molecular structure could enhance anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Knoevenagel condensation between a thiazole-containing aldehyde and a cyanoacetate derivative. For example, refluxing substituted benzaldehyde with a cyanoacetate precursor in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) can yield the desired (E)-configured product . Optimization may include solvent selection (e.g., absolute ethanol for solubility), stoichiometric ratios (1:1 aldehyde:cyanoacetate), and monitoring via TLC/HPLC to minimize side products like (Z)-isomers.

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the (E)-configuration of the vinyl group (typical coupling constants ) and the presence of methoxy, bromophenyl, and cyano groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., ) .

- X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using programs like SHELXL, which is robust for small-molecule structures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and vibrational frequencies. Compare with experimental IR/Raman data to validate predictions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or tubulin). Focus on interactions between the bromophenyl/thiazole moieties and hydrophobic binding pockets, and the cyano group’s role in hydrogen bonding .

Q. What strategies resolve contradictions in cytotoxicity data across different assays (e.g., SRB vs. MTT)?

- Methodological Answer :

- Assay Selection : The SRB assay (sulforhodamine B) is preferred for adherent cells due to its stability and linearity with cell density, while MTT is better for suspension cultures. Validate results using both assays on the same cell line .

- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize to untreated cells. Address discrepancies by testing solubility (DMSO concentration ≤0.1%) and incubation time (48–72 hours for SRB vs. 4 hours for MTT) .

Q. How can structure-activity relationships (SARs) be explored for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity. Synthesize analogues via Suzuki coupling or nucleophilic substitution .

- Pharmacokinetic Profiling : Use in silico tools like SwissADME to predict ADME properties (e.g., logP, bioavailability). Compare with experimental Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.